Covalent p97/VCP ATPase Inhibitor Scaffold Overcomes Acquired Resistance to CB-5083 in Colorectal Cancer Models
Derivatives of 3-(2-nitroethenyl)pyridine function as the core scaffold for covalent p97/VCP ATPase inhibitors. A lead compound based on this scaffold demonstrated the ability to overcome acquired resistance to the clinical-stage p97 inhibitors CB-5083 and NMS-873 in colorectal cancer cell models [1]. This resistance-overcoming property is attributed to the covalent binding mode conferred by the nitrovinyl electrophile, distinguishing it from the reversible ATP-competitive inhibitors CB-5083 and NMS-873 [1].
| Evidence Dimension | Overcoming acquired resistance to p97 inhibitors |
|---|---|
| Target Compound Data | 3-(2-Nitroethenyl)pyridine-derived covalent inhibitor overcomes resistance to CB-5083 and NMS-873 in colorectal cancer cells |
| Comparator Or Baseline | CB-5083 and NMS-873 (clinical-stage reversible p97 ATPase inhibitors) |
| Quantified Difference | Qualitative: Overcomes resistance versus susceptible to resistance |
| Conditions | Colorectal cancer cell models; European Journal of Medicinal Chemistry 2021 |
Why This Matters
For drug discovery programs targeting p97/VCP, this scaffold offers a covalent mechanism that addresses clinical resistance liabilities observed with reversible ATP-competitive inhibitors, justifying procurement over generic nitrostyrenes.
- [1] Zhang et al. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. European Journal of Medicinal Chemistry. 2021; 213: 113148. PMID 33476933. View Source
